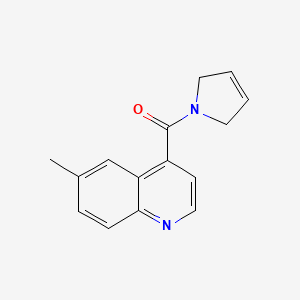
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves the inhibition of certain enzymes that are involved in cancer cell proliferation. This compound has been found to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate in lab experiments include its potent anti-cancer activity and its unique structure that makes it suitable for a wide range of applications. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other scientific fields, such as materials science and organic electronics.
In conclusion, 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and potent anti-cancer activity make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the preparation of 6-methylquinoline, which is then reacted with 2,5-dihydro-1H-pyrrole-1-carboxylic acid to form the desired product. The final step involves the addition of trifluoroacetic acid to obtain the trifluoroacetate salt.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-cancer activity.
Eigenschaften
IUPAC Name |
2,5-dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-5-14-13(10-11)12(6-7-16-14)15(18)17-8-2-3-9-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPQEAMCFEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
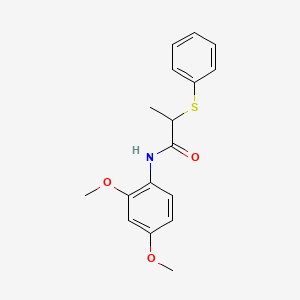

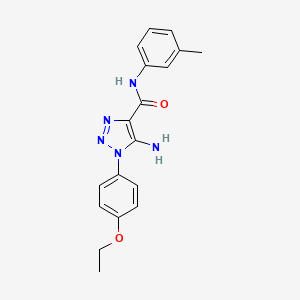
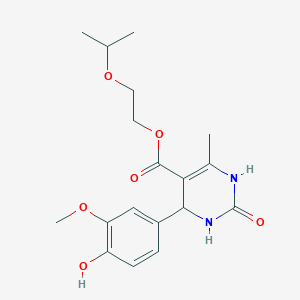
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)
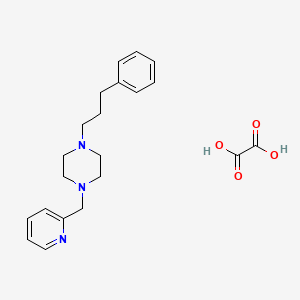
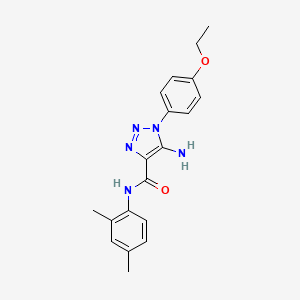
![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)